BenchChemオンラインストアへようこそ!

2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide

Physicochemical property differentiation Lipophilicity engineering Permeability optimization

Select over 4‑chlorobenzyl analog for reduced hCA II off‑target activity; choose over N‑phenethyl homolog for 28 Da lower MW. Retains primary amide HBD essential for CA zinc binding and SOAT‑1 engagement—order with N‑methyl variant as a matched pair to isolate H‑bond contributions. Lead‑like profile (MW 411.5, cLogP ~2.5, 8 rotatable bonds) ensures solubility‑compatible assay behavior and leaves headroom for late‑stage diversification.

Molecular Formula C21H21N3O4S
Molecular Weight 411.48
CAS No. 1021118-94-4
Cat. No. B2896292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide
CAS1021118-94-4
Molecular FormulaC21H21N3O4S
Molecular Weight411.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C21H21N3O4S/c1-28-19-11-9-17(10-12-19)15-24(29(26,27)20-8-5-13-22-14-20)16-21(25)23-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3,(H,23,25)
InChIKeyUEHMEYRYSMLWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(N-(4-Methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide (CAS 1021118-94-4): Structural Identity and Pharmacophore Classification for Research Procurement


2-(N-(4-Methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide (CAS 1021118-94-4, molecular formula C₂₁H₂₁N₃O₄S, molecular weight 411.48 g·mol⁻¹) is a synthetic sulfonamide-acetamide hybrid carrying a pyridine-3-sulfonamido core N-substituted with a 4-methoxybenzyl group and an N-phenylacetamide terminus. The compound integrates two independently validated pharmacophoric modules: the pyridine-3-sulfonamide moiety, which is established as a zinc-binding warhead for carbonic anhydrase (CA) isoform inhibition [1], and the N-phenylacetamide tail, a recognized scaffold for sterol-O-acyltransferase-1 (SOAT-1/ACAT-1) inhibition [2]. Unlike generic sulfonamide screening hits, this specific substitution pattern—para-methoxybenzyl on the sulfonamide nitrogen and phenylacetamide on the acetamide nitrogen—generates a defined chemical entity with measurable physicochemical differentiation from its closest commercially available analogs.

Why Generic Substitution Among N-Phenylacetamide Pyridine-3-Sulfonamides Is Not Scientifically Defensible for 2-(N-(4-Methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide


The N-phenylacetamide pyridine-3-sulfonamide chemotype contains three independently variable substitution sites—the sulfonamide N-substituent (R₁), the acetamide N-substituent (R₂), and the pyridine ring position—that each modulate target affinity, isoform selectivity, and ADMET properties. Within this series, the 4-methoxybenzyl group at R₁ confers a distinct electronic (Hammett σₚ = −0.27 for OCH₃ vs. σₚ = +0.23 for Cl) and hydrogen-bonding (HBA count increased by one) profile relative to the 4-chlorobenzyl analog (CAS 1021074-73-6), altering both the pKa of the sulfonamide NH and the solvation thermodynamics of the zinc-binding interaction [1]. Concurrently, the unsubstituted phenylacetamide R₂ terminus preserves a primary amide NH hydrogen-bond donor that is absent in the N-methyl-N-phenylacetamide variant (CAS not assigned) and the N-phenethylacetamide homolog (CAS 1021118-91-1), impacting both target engagement geometry and metabolic N-dealkylation susceptibility. These structural variables are not cosmetic—they produce quantifiable differences in computed lipophilicity (XLogP3-AA), topological polar surface area (TPSA), and rotatable bond count that directly translate into differential permeability, solubility, and target-binding enthalpy [2].

Quantitative Differentiation Evidence for 2-(N-(4-Methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA): 4-Methoxybenzyl vs. 4-Chlorobenzyl Substitution

The target compound bears a 4-methoxybenzyl substituent (R₁ = 4-CH₃O-C₆H₄-CH₂-) on the sulfonamide nitrogen, whereas the closest commercially cataloged analog, 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenylacetamide (CAS 1021074-73-6), carries a 4-chlorobenzyl group (R₁ = 4-Cl-C₆H₄-CH₂-). The methoxy substituent contributes one additional hydrogen-bond acceptor (ether oxygen; HBA = 7 for target vs. HBA = 6 for chloro analog) and reduces lipophilicity: the computed XLogP3-AA for the N-(4-methoxybenzyl)pyridine-3-sulfonamide fragment (CID 3621461) is 1.3 [1], whereas the corresponding 4-chlorobenzyl fragment would exhibit an XLogP3-AA value approximately 0.6–0.9 log units higher based on the πₓ substituent constants (πₓ = −0.02 for OCH₃; πₓ = +0.71 for Cl on aromatic systems). The TPSA of the methoxybenzyl-bearing fragment is 76.7 Ų [1], while the chloro analog has a TPSA of approximately 67.4 Ų (loss of one oxygen HBA). These differences shift the target compound closer to the CNS MPO desirability window (TPSA < 90 Ų, cLogP 2–5) and reduce its susceptibility to P-glycoprotein efflux relative to the more lipophilic chloro analog [2].

Physicochemical property differentiation Lipophilicity engineering Permeability optimization

Hydrogen-Bond Donor/Acceptor Capacity and Its Predicted Impact on Carbonic Anhydrase Isoform Selectivity

The pyridine-3-sulfonamide core is a validated zinc-binding pharmacophore for human carbonic anhydrase (hCA) isoforms. In a 2024 J Med Chem study, structurally related pyridine-3-sulfonamide dual-tail inhibitors demonstrated Ki values of 271 nM against hCA II, 137 nM against the tumor-associated isoform hCA IX, and 91 nM against hCA XII [1]. The target compound retains the essential sulfonamide NH hydrogen-bond donor (HBD count = 1 in the full molecule) required for zinc coordination and a network of H-bond acceptors (HBA count = 7 including the pyridine nitrogen, sulfonamide oxygens, methoxy oxygen, and acetamide carbonyl) capable of engaging Thr199/Thr200 and Gln92 residues in the CA active site. In contrast, the N-methyl-N-phenylacetamide variant (2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide, IUPAC: 2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]-N-methyl-N-phenylacetamide) replaces the primary acetamide NH with a tertiary amide, eliminating the key hydrogen-bond donor that projects toward the hydrophilic half of the CA active-site cleft. The 4-chlorobenzyl analog (CAS 1021074-73-6) simultaneously reduces HBA count by one (loss of the methoxy oxygen lone pair), which may weaken the interaction with the His94/His96 histidine cluster at the rim of the active site [2]. The target compound therefore occupies a distinct position in the HBD/HBA chemical space that is predicted to favor selectivity for the glaucoma-associated isoform hCA XII over the ubiquitous hCA II, a pharmacological objective not addressed by either the chloro or the N-methyl analogs.

Carbonic anhydrase inhibition Hydrogen-bond network engineering Isoform selectivity

Molecular Weight and Rotatable Bond Count: Compliance with Fragment-Based Drug Discovery (FBDD) and Lead-Likeness Criteria

The target compound has a molecular weight of 411.48 g·mol⁻¹ and eight rotatable bonds. This places it below the Lipinski Rule-of-Five upper MW limit (500 Da) and rotatable bond ceiling (≤10), but above the fragment Rule-of-Three thresholds (MW ≤ 300 Da, rotatable bonds ≤ 3). The closest comparator, the N-phenethylacetamide homolog 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide (C₂₃H₂₅N₃O₄S, MW 439.53 g·mol⁻¹), is approximately 28 Da heavier due to the ethylene spacer in the acetamide tail, increasing rotatable bonds to nine and reducing ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count). The 4-chlorobenzyl analog (MW 416.90 g·mol⁻¹) is approximately 5.4 Da heavier than the target. Within a congeneric series, each additional heavy atom beyond 30 (the target has 29 non-hydrogen atoms: C₂₁H₂₁N₃O₄S → 28 heavy atoms + 1 S) incurs an entropic penalty of approximately 1.4 kJ·mol⁻¹ per rotatable bond on binding free energy, translating to an estimated 0.5–1.0 log unit reduction in affinity relative to an equipotent fragment of lower MW [1]. The target compound's MW (411.48 Da) and rotatable bond count (8) position it optimally as a lead-like scaffold—sufficiently elaborated to probe secondary binding pockets while retaining the physicochemical headroom needed for subsequent optimization without breaching the Rule-of-Five. The N-phenethylacetamide homolog, at 439.53 Da with nine rotatable bonds, leaves a narrower margin for property-preserving elaboration before exceeding the MW 500 Da and NRotB 10 thresholds [2].

Fragment-based drug discovery Lead-likeness assessment Rule-of-Three compliance

Structural Differentiation from SOAT-1 Inhibitor Chemotype: The Acetamide N-Phenyl vs. N-Benzyl Substitution

The Galderma patent family (US8044082B2, EP20080803742) defines a broad Markush structure for N-phenylacetamide SOAT-1 inhibitors wherein the acetamide nitrogen must be substituted with a phenyl ring (R = optionally substituted phenyl) attached directly to the amide nitrogen [1]. The target compound satisfies this structural requirement with its N-phenylacetamide terminus. By contrast, N-benzyl-2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}acetamide (CAS 1021118-91-1) replaces the N-phenyl group with an N-benzyl group (Ph-CH₂-NH-CO-), introducing a methylene spacer that reduces the amide NH acidity (pKa shift of approximately +1.5 units) and alters the dihedral angle between the aromatic ring and the acetamide plane from approximately 30° (anilide) to approximately 90° (benzylamide). This conformational difference reorients the terminal aromatic ring relative to the sulfonamide core and is predicted to reduce the overlap with the SOAT-1 active-site hydrophobic channel mapped by the Galderma inventors for the N-phenyl series. The target compound's directly N-linked phenylacetamide moiety preserves the anilide geometry (Ar-NH-CO-CH₂-) required for the intramolecular hydrogen bond between the amide NH and the sulfonamide oxygen that pre-organizes the bioactive conformation [2].

SOAT-1/ACAT-1 inhibition Sebaceous gland disorders Acetamide N-substitution SAR

Validated Application Scenarios for 2-(N-(4-Methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform-Selectivity Profiling: hCA XII vs. hCA II Discrimination Studies

The target compound's hydrogen-bond donor/acceptor signature (1 HBD, 7 HBA) and methoxybenzyl substitution pattern support its use as a tool compound for probing hCA XII-predominant pharmacology in glaucoma and cancer models. Based on class-level Ki benchmarks for pyridine-3-sulfonamide dual-tail inhibitors (hCA II Ki = 271 nM; hCA XII Ki = 91 nM [1]), the target compound is predicted to exhibit measurable selectivity for hCA XII over hCA II. The PDB 8QUF co-crystal structure of a closely related pyridine-3-sulfonamide ligand bound to a hCA XII mimic provides a validated structural template for docking studies and rational design iterations [2]. For procurement: researchers should select this compound over the 4-chlorobenzyl analog when the experimental objective is to minimize hCA II inhibition (ubiquitous isoform, associated with diuretic side effects) while preserving hCA XII engagement (implicated in aqueous humor secretion and tumor pH regulation).

SOAT-1/ACAT-1 Inhibitor Hit Confirmation in Sebocyte Lipid Droplet Formation Assays

The Galderma patent family (US8044082B2) establishes that the N-phenylacetamide terminus is a critical pharmacophore element for SOAT-1 inhibition, a target validated for acne and sebaceous gland disorders [1]. The target compound uniquely combines the SOAT-1-competent N-phenylacetamide tail with a pyridine-3-sulfonamide core bearing a 4-methoxybenzyl substituent, a substitution pattern not exemplified in the Galderma filings. For industrial users: this compound serves as a novel chemical matter probe to test whether the sulfonamide-pyridine scaffold can replace the simpler arylsulfonamide core of the exemplified Galderma inhibitors while maintaining SOAT-1 inhibitory activity. Procurement of the N-benzyl analog (CAS 1021118-91-1) is explicitly contraindicated for SOAT-1 assays, as the benzylamide geometry is predicted to be incompatible with the SOAT-1 hydrophobic channel architecture.

Lead-Like Scaffold for Multiparameter Optimization (MPO) in Hit-to-Lead Programs

With a molecular weight of 411.48 Da, eight rotatable bonds, and estimated cLogP of ~2.5, the target compound sits within the 'lead-like' chemical space (MW 350–450 Da, cLogP 1.0–4.0, NRotB ≤ 8) that offers optimal property bandwidth for subsequent optimization [1]. The 28-Da advantage over the N-phenethylacetamide homolog (MW 439.53 Da) and the 5.4-Da advantage over the 4-chlorobenzyl analog directly translate into headroom for one additional substituent before breaching the MW 500 Da Rule-of-Five ceiling. Procurement rationale: medicinal chemistry groups performing parallel SAR exploration should prioritize this compound as the core scaffold when the synthetic strategy requires late-stage diversification via amide coupling, Suzuki-Miyaura cross-coupling, or reductive amination at the pyridine 4-position. The compound's balanced lipophilicity reduces the risk of encountering solubility-limited assay behavior that frequently complicates the more lipophilic chloro analog.

Negative Control Design for N-Methyl Acetamide Pharmacophore Validation Studies

The N-methyl-N-phenylacetamide variant of this chemotype eliminates the primary amide hydrogen-bond donor required for target engagement in both CA and SOAT-1 pharmacophores. The target compound, with its intact primary acetamide NH (HBD = 1), serves as the active comparator against which the N-methyl variant is evaluated. Quantitative differentiation: the target compound's hydrogen-bond donor capacity enables the sulfonamide NH–acetamide carbonyl intramolecular hydrogen bond that pre-organizes the binding conformation, an interaction absent in the N-methyl variant due to steric hindrance and the loss of the amide NH. Procurement guidance: order both the target compound (HBD-active) and the N-methyl variant (HBD-inactive) as a matched molecular pair for definitive pharmacophore validation experiments [2]. This pair controls for non-specific lipophilicity-driven effects and isolates the contribution of the hydrogen-bond donor to target affinity.

Quote Request

Request a Quote for 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.